Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate
Description
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate (CAS: 1300026-96-3) is a nitroaromatic ester with the molecular formula C₁₀H₇BrN₂O₄. Its structure features a bromo-substituted nitrobenzene ring attached to a cyanoacetate group, conferring unique electronic and steric properties. The compound is synthesized via multi-component reactions involving brominated nitrobenzene derivatives and cyanoacetate esters under reflux conditions, typically in polar aprotic solvents like acetone or methanol .
This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science. Its nitro and bromo groups enhance electrophilicity, making it reactive in nucleophilic substitution and cycloaddition reactions, while the cyano group stabilizes intermediates via resonance . Commercial suppliers (e.g., Qtonics, Aladdin) list its purity at ≥98%, with applications in drug discovery and specialty chemical synthesis .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELIHMNUPKTJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741530 | |
| Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300026-96-3 | |
| Record name | Methyl (4-bromo-2-nitrophenyl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate
Reduction: Hydrogen gas, palladium on carbon
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Amino Derivatives: From the reduction of the nitro group
Substituted Phenyl Derivatives: From nucleophilic substitution reactions
Carboxylic Acids: From hydrolysis of the ester group
Scientific Research Applications
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate involves its reactive functional groups. The cyano and ester groups can participate in nucleophilic addition and substitution reactions, while the nitro group can undergo reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Cyano Group Impact: The presence of the cyano group in this compound enhances its electrophilicity compared to non-cyano analogues like methyl 2-(4-bromo-2-nitrophenyl)acetate. This makes it more reactive in Knoevenagel condensations and heterocyclic ring-forming reactions .
Halogen Effects: The addition of chlorine in methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate increases its molecular weight and polarizability, improving binding affinity in enzyme inhibition studies .
Ester Chain Length: Ethyl ester derivatives exhibit higher lipid solubility, making them preferable for reactions requiring non-polar solvents, whereas methyl esters are more reactive in polar media .
Stability and Handling
Biological Activity
Methyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups:
- Bromo Group : Enhances reactivity and may influence biological interactions.
- Nitro Group : Often associated with biological activity, particularly in enzyme inhibition.
- Cyanoacetate Group : Provides a reactive site for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the cyano and nitro groups can significantly influence its reactivity and binding affinity to various enzymes and receptors, modulating biological pathways. These interactions can lead to effects such as:
- Enzyme Inhibition : Compounds with nitro groups often exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Antimicrobial Properties : Some derivatives show potential as antimicrobial agents due to their structural characteristics.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been shown to inhibit certain enzymes that are critical in various metabolic processes. The following table summarizes key findings from recent studies:
Case Studies
- Neuroprotective Potential : A study explored the effects of this compound on neuroprotection in models of Alzheimer's disease. The compound showed promising results in inhibiting AChE, which could help in managing symptoms associated with cognitive decline.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against several pathogens, revealing that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
